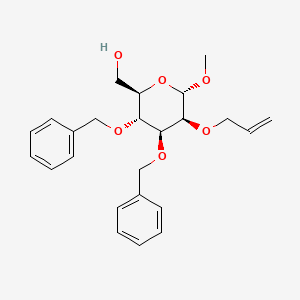

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside is a chemical compound with the molecular formula C24H30O6 and a molecular weight of 414.49 g/mol . It is a derivative of mannopyranoside, a type of sugar molecule, and is characterized by the presence of allyl and benzyl groups attached to the mannopyranoside structure .

Métodos De Preparación

The synthesis of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside typically involves multiple stepsThe final product is obtained after deprotection and purification steps . Industrial production methods may vary, but they generally follow similar principles of protection, functional group introduction, and deprotection.

Análisis De Reacciones Químicas

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the allyl or benzyl groups are replaced by other functional groups.

Aplicaciones Científicas De Investigación

Synthesis Applications

Methyl 2-O-allyl-3,4-di-O-benzyl-A-D-mannopyranoside is primarily utilized as a glycosyl donor in glycosylation reactions. Its structure enables efficient coupling with various acceptors to form glycosidic bonds, which are crucial in the synthesis of oligosaccharides and glycoconjugates.

Key Synthesis Reactions:

- Glycosylation : This compound can participate in both conventional and microwave-assisted glycosylation reactions, providing high yields and selectivity in forming glycosidic linkages .

- Synthesis of Complex Carbohydrates : It has been successfully employed in synthesizing complex carbohydrates and glycoconjugates that mimic natural structures found in biological systems .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Immunomodulatory Effects

Studies have shown that this compound can modulate immune responses, potentially serving as an immunomodulator in therapeutic applications. Its ability to influence immune cell activity makes it a candidate for further exploration in immunotherapy.

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and reduce oxidative damage.

Tyrosinase Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property could have implications for cosmetic applications, particularly in skin lightening products.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Mecanismo De Acción

The mechanism of action of Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and benzyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The pathways involved in its action may include inhibition or activation of enzymatic activities, leading to downstream biological effects .

Comparación Con Compuestos Similares

Methyl 2-O-allyl-3,4-DI-O-benzyl-A-D-mannopyranoside can be compared with other mannopyranoside derivatives, such as:

Methyl α-D-mannopyranoside: A simpler derivative without the allyl and benzyl groups, used as a competitor inhibitor of mannose binding.

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: A similar compound with benzyl groups but differing in the sugar moiety and substitution pattern.

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Another related compound used in synthetic chemistry, with acetyl groups instead of benzyl and allyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside (CAS Number: 210297-56-6) is a glycoside derivative that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C24H30O6

- Molecular Weight : 414.49 g/mol

- Synthesis : The compound can be synthesized through various methods, including the regioselective glycosylation of mannopyranoside derivatives using specific reagents like lithium aluminium hydride and aluminum trichloride in organic solvents such as diethyl ether and dichloromethane .

1. Immunomodulatory Effects

Methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside has shown potential immunomodulatory effects, particularly in the context of Toll-like receptor (TLR) signaling pathways. Compounds similar to this glycoside have been reported to activate TLR4, leading to the production of pro-inflammatory cytokines such as IL-6 in macrophages. This suggests a role in modulating immune responses and possibly functioning as an immune adjuvant .

2. Antioxidant Activity

Research indicates that derivatives of benzylated mannopyranosides exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, contributing to their potential therapeutic applications in conditions related to oxidative damage .

3. Tyrosinase Inhibition

In studies focused on skin pigmentation disorders, related compounds have demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme critical for melanin biosynthesis. This inhibition suggests a potential application in treating hyperpigmentation and other melanogenic disorders . While specific data on methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside is limited, its structural analogs have shown promising results.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Immunomodulation | Induces IL-6 production via TLR4 activation | |

| Antioxidant | Scavenges free radicals | |

| Tyrosinase Inhibition | Inhibits enzyme activity |

Case Study: TLR4 Activation

A study investigating the structure-activity relationship (SAR) of mannosylated phosphatidylinositols indicated that modifications similar to those found in methyl 2-O-allyl-3,4-di-O-benzyl-α-D-mannopyranoside could enhance TLR4 agonist activity. The findings suggest that this compound may modulate immune responses by competing with lipopolysaccharides (LPS) for binding sites on TLR4, thus influencing cytokine production and immune cell activation .

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-6-methoxy-3,4-bis(phenylmethoxy)-5-prop-2-enoxyoxan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-3-14-27-23-22(29-17-19-12-8-5-9-13-19)21(20(15-25)30-24(23)26-2)28-16-18-10-6-4-7-11-18/h3-13,20-25H,1,14-17H2,2H3/t20-,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXPCZLNEKGTHT-DJCPXJLLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.